molecular formula C22H26N4 B4747742 2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Número de catálogo: B4747742
Peso molecular: 346.5 g/mol
Clave InChI: XMHRXABPUGTWSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a bicyclic heterocyclic compound featuring a pyrazole fused to a partially saturated quinazoline core. Key structural attributes include:

  • Substituents:
    • 2-Methyl group: Enhances steric bulk and lipophilicity.
    • 3-Phenyl group: Introduces aromaticity and hydrophobic interactions.
    • 9-(Piperidin-1-yl) group: A nitrogen-containing heterocycle that may improve solubility (via protonation) and receptor binding.

Propiedades

IUPAC Name

2-methyl-3-phenyl-9-piperidin-1-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4/c1-16-20(17-10-4-2-5-11-17)21-23-19-13-7-6-12-18(19)22(26(21)24-16)25-14-8-3-9-15-25/h2,4-5,10-11H,3,6-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHRXABPUGTWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe piperidine ring is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce tetrahydroquinazoline derivatives .

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Substituent Variations at Position 9

The 9-position is critical for modulating biological activity and physicochemical properties:

Compound Name 9-Substituent Key Properties/Activities Reference
Target Compound Piperidin-1-yl Enhanced solubility (basic N), receptor binding
3-Bromo-5,6,7,8-tetrahydro-9-methoxypyrazolo[5,1-b]quinazoline Methoxy Electron-withdrawing, reduced basicity; potential for nucleophilic substitution
5,6,7,8-Tetrahydro-2-methyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[5,1-b]quinazolin-9-amine Pyridinylmethyl amine Aromatic π-π interactions; molecular weight = 369.46
3-Bromo-9-chloro-2-methyl-5,6,7,8-tetrahydro pyrazolo[5,1-b]quinazoline Chlorine Electrophilic reactivity; anticancer activity (e.g., 82% inhibition of A549 cells for analog 3h)

Key Insights :

  • Piperidine at position 9 improves solubility and may facilitate CNS penetration due to its basicity .
  • Halogens (Br, Cl) enhance reactivity for further derivatization but reduce solubility .

Substituent Variations at Position 3

The 3-phenyl group in the target compound contrasts with other substituents:

Compound Name 3-Substituent Impact on Activity Reference
Target Compound Phenyl Hydrophobic interactions; moderate logP
3-(4-Methoxyphenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one 4-Methoxyphenyl Electron-donating group; increased polarity
2-[[3-(4-Fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]amino]ethanol 4-Fluorophenyl Enhanced bioavailability via fluorine’s electronegativity

Key Insights :

  • Fluorine and methoxy groups at position 3 modulate electronic properties and bioavailability .
  • Phenyl groups balance lipophilicity and synthetic accessibility.

Core Modifications and Hybrids

Pyrazolo[5,1-b]quinazoline hybrids demonstrate diverse pharmacological profiles:

Compound Class Hybrid Structure Activity Reference
1H-1,2,3-Triazole-tethered hybrids Triazole + pyrazoloquinazoline Antimicrobial (MIC = 2–8 µg/mL)
Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolines Triazole fused core Antitumor (e.g., 82% inhibition of A549 cells)
Pyrido[2,1-b]quinazolines Pyridine fused core Anticancer, antiplatelet activity

Key Insights :

  • Hybridization with triazoles enhances antimicrobial activity but may increase molecular complexity .
  • Fused pyridine systems broaden therapeutic applications but require optimization for selectivity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 9-Methoxy Analog Pyridinylmethyl Analog
Molecular Weight ~350–370 Da 282.14 Da 369.46 Da
logP (Predicted) ~3.5–4.0 ~2.8 ~3.8
Water Solubility Moderate (piperidine) Low (methoxy) Low (pyridine)
Biological Activity A2A receptor antagonism Anticancer Dopamine/5-HT2A binding

Actividad Biológica

2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article outlines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H26N4
  • CAS Number : 896833-18-4
  • Molecular Weight : 362.47 g/mol

The compound exhibits biological activity primarily through its interaction with various biological targets:

  • Kinase Inhibition : Research indicates that derivatives of pyrazoloquinazolines can act as ATP-competitive inhibitors of kinases such as EGFR (epidermal growth factor receptor) and Aurora kinases. These kinases are critical in cell proliferation and survival pathways, making them significant targets in cancer therapy .
  • Antiproliferative Activity : Studies have shown that compounds with similar structures significantly inhibit the proliferation of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer), suggesting that 2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline may also possess similar properties .
  • Inhibition of CDK4/6 Pathway : The compound has been linked to inhibition of the CDK4/6 pathway, which is crucial in the regulation of the cell cycle. This inhibition can lead to cell cycle arrest in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline:

Activity Target Effect Reference
Kinase InhibitionEGFRIC50 = 9 nM
Antiproliferative ActivityPC-3 Cell LineSignificant reduction in cell viability
Cell Cycle RegulationCDK4/6Induces G1 phase arrest
Antitumor ActivityMCF-7 Cell LineInhibitory effects observed

Case Study 1: Anticancer Potential

A study focused on a series of pyrazoloquinazoline derivatives demonstrated that compounds with structural similarities to 2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline exhibited potent antiproliferative effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth and survival.

Case Study 2: Kinase Targeting

In another investigation, derivatives were tested for their ability to inhibit Aurora kinases. The results indicated that modifications to the piperidine moiety enhanced selectivity and potency against these kinases. The findings suggest that optimizing the chemical structure could lead to more effective anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.